molecular formula C9H19NO5 B8099271 (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate

Cat. No.: B8099271
M. Wt: 221.25 g/mol
InChI Key: JTSFKMCUIHAEKD-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an amino group, a tert-butoxy group, and a keto group, making it a versatile intermediate in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Oxo derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amino acids and peptides.

Scientific Research Applications

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein synthesis.

    Medicine: Investigated for potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-5-oxopentanoic acid: Lacks the tert-butoxy group, making it less sterically hindered.

    (S)-2-Amino-5-(methoxy)-5-oxopentanoic acid: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.

Uniqueness

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions . This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

IUPAC Name

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.H2O/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H2/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSFKMCUIHAEKD-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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